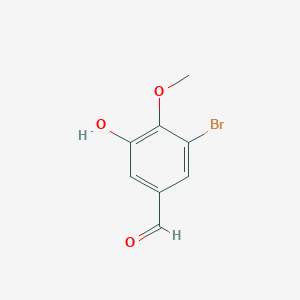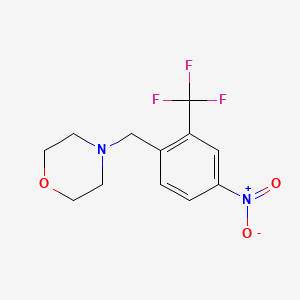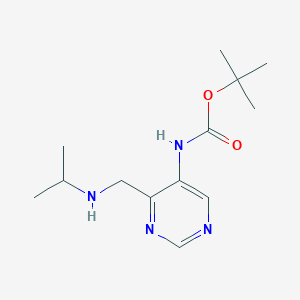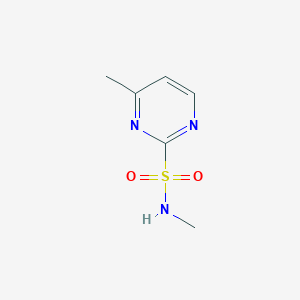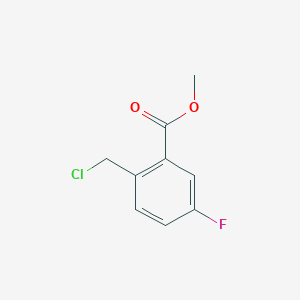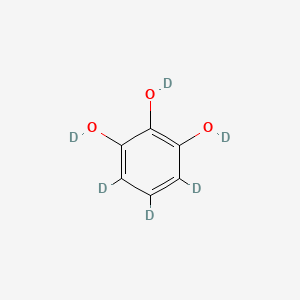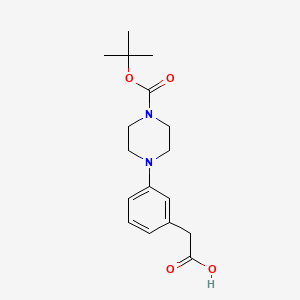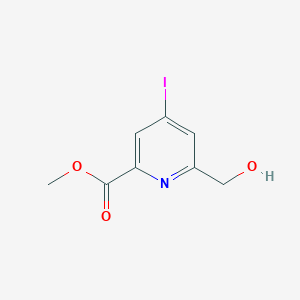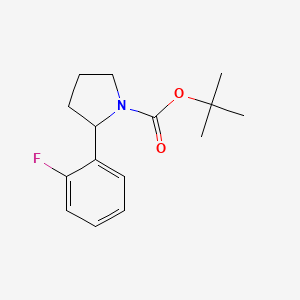
tert-Butyl 2-(2-fluorophenyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorinated phenyl ring attached to a pyrrolidine carboxylic acid ester, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester typically involves the esterification of 2-(2-Fluorophenyl)-1-pyrrolidinecarboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis process. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality and high throughput required for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(2-Fluorophenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pyrrolidine ring may also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester
- 2-(2-Bromophenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester
- 2-(2-Methylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester
Uniqueness
2-(2-Fluorophenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C15H20FNO2 |
|---|---|
Molecular Weight |
265.32 g/mol |
IUPAC Name |
tert-butyl 2-(2-fluorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20FNO2/c1-15(2,3)19-14(18)17-10-6-9-13(17)11-7-4-5-8-12(11)16/h4-5,7-8,13H,6,9-10H2,1-3H3 |
InChI Key |
IFCCXXAXGQCGRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


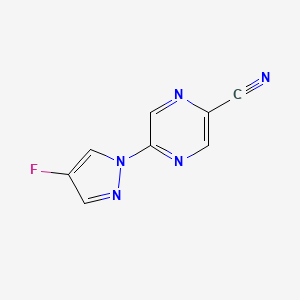
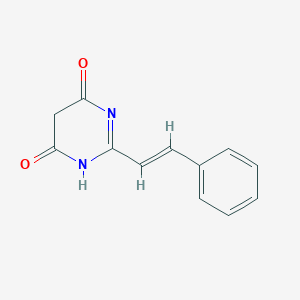
![4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B13976378.png)

